(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2OS2/c1-7-3-4-8(16)12-11(7)18(2)14(21-12)17-13(19)9-5-6-10(15)20-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQUYSFPTUBSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC=C(S3)Br)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Benzothiazole Derivative : The initial step typically includes the bromination of 5,7-dimethylbenzothiazole.
- Formation of Thiophene Carboxamide : The reaction of the benzothiazole derivative with thiophene-2-carboxylic acid or derivatives leads to the formation of the target compound.
The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research indicates that thiophene carboxamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate potent activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl) | E. coli | 0.21 µM |
| 5-bromo-N-(3-chloro-1,4-benzothiazol-2-yl) | P. aeruginosa | 0.25 µM |
| This compound | Staphylococcus aureus | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis in different cancer cell lines.
A study reported that certain thiophene derivatives displayed significant cytotoxicity against Hep3B liver cancer cells with IC50 values ranging from 5.46 to 12.58 µM . The mechanism involves disruption of tubulin polymerization, akin to the action of known chemotherapeutic agents like Combretastatin A-4.
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | Hep3B | TBD |
| Similar Thiophene Derivative | MCF7 | 11.6 |
| Combretastatin A-4 | Hep3B | 23 |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, preventing microtubule formation and disrupting mitosis.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, potentially reducing oxidative stress in cells .
Case Studies
Several case studies have highlighted the effectiveness of thiophene carboxamide derivatives in clinical settings:
- Study on Hepatocellular Carcinoma : A study demonstrated that a related compound significantly inhibited tumor growth in Hep3B xenograft models.
- Antibacterial Efficacy : Clinical isolates tested against similar compounds showed promising results in inhibiting pathogenic bacteria resistant to conventional antibiotics.
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives
The benzo[d]thiazole scaffold is common in bioactive molecules. Key comparisons include:
Key Observations :
- Chlorine and methyl groups on the benzo[d]thiazole core may improve metabolic stability compared to unsubstituted analogs.
Thiazolylmethylcarbamate Analogs
describes structurally complex thiazolylmethylcarbamates, such as bis(thiazol-5-ylmethyl) derivatives. While distinct from the target compound, these analogs highlight trends in heterocyclic design:
Key Observations :
- Methyl and chloro substituents on the benzo[d]thiazole may reduce polarity compared to hydroperoxy-containing analogs, enhancing lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
